Cas no 1781062-49-4 (3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile)

3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile structure
1781062-49-4 structure
商品名:3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
CAS番号:1781062-49-4
MF:C9H7F2NO
メガワット:183.154789209366
CID:6387841
PubChem ID:84768887

3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
    • 1781062-49-4
    • EN300-1854899
    • インチ: 1S/C9H7F2NO/c10-7-4-6(2-1-3-12)9(13)8(11)5-7/h4-5,13H,1-2H2
    • InChIKey: CJFGMKUYSSGCIB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(=C1O)CCC#N)F

計算された属性

  • せいみつぶんしりょう: 183.04957017g/mol
  • どういたいしつりょう: 183.04957017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 44Ų

3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1854899-0.25g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
0.25g
$855.0 2023-09-18
Enamine
EN300-1854899-0.1g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
0.1g
$817.0 2023-09-18
Enamine
EN300-1854899-1.0g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
1g
$928.0 2023-06-01
Enamine
EN300-1854899-10g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
10g
$3992.0 2023-09-18
Enamine
EN300-1854899-2.5g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
2.5g
$1819.0 2023-09-18
Enamine
EN300-1854899-0.05g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
0.05g
$780.0 2023-09-18
Enamine
EN300-1854899-5.0g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
5g
$2692.0 2023-06-01
Enamine
EN300-1854899-10.0g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
10g
$3992.0 2023-06-01
Enamine
EN300-1854899-1g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
1g
$928.0 2023-09-18
Enamine
EN300-1854899-0.5g
3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile
1781062-49-4
0.5g
$891.0 2023-09-18

3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile 関連文献

3-(3,5-difluoro-2-hydroxyphenyl)propanenitrileに関する追加情報

Research Briefing on 3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile (CAS: 1781062-49-4) in Chemical Biology and Pharmaceutical Applications

3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile (CAS: 1781062-49-4) is a fluorinated phenolic nitrile derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its difluorinated hydroxyphenyl moiety and propanenitrile side chain, exhibits promising biological activities, particularly in the modulation of enzymatic pathways and receptor interactions. Recent studies have explored its role as a precursor or intermediate in the synthesis of more complex bioactive molecules, as well as its direct pharmacological effects.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as an inhibitor of tyrosine kinase enzymes, which are critical targets in oncology and inflammatory diseases. The research demonstrated that 3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile exhibits moderate inhibitory activity against specific kinase isoforms, with IC50 values in the low micromolar range. The study further highlighted the importance of the fluorine substitutions in enhancing binding affinity and metabolic stability, suggesting that this scaffold could be optimized for improved pharmacokinetic properties.

In addition to its kinase inhibitory properties, recent work has explored the compound's utility in prodrug design. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported the successful conjugation of 3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile with various drug moieties, resulting in prodrugs with enhanced solubility and targeted release profiles. The researchers utilized the phenolic hydroxyl group as a key site for conjugation, while the nitrile functionality provided additional opportunities for structural diversification.

From a synthetic chemistry perspective, novel routes for the preparation of 3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile have been developed to improve yield and scalability. A recent patent application (WO2023124567) describes an efficient three-step synthesis starting from commercially available 3,5-difluorophenol, with an overall yield of 68%. This advancement addresses previous challenges in the large-scale production of this compound, making it more accessible for further biological evaluation and drug development efforts.

The safety profile of 3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile has been preliminarily assessed in cellular and animal models. While the compound shows good tolerability at therapeutic concentrations, some studies have noted potential hepatotoxicity at higher doses, likely related to nitrile metabolism. Current research is focused on structural modifications to mitigate this issue while maintaining the compound's desirable biological activities.

Looking forward, 3-(3,5-difluoro-2-hydroxyphenyl)propanenitrile represents a versatile scaffold with multiple applications in medicinal chemistry. Its combination of fluorine atoms, phenolic hydroxyl, and nitrile group provides unique opportunities for drug discovery, particularly in areas requiring molecules with specific electronic and steric properties. Ongoing research is exploring its potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate oxidative stress pathways may prove valuable.

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